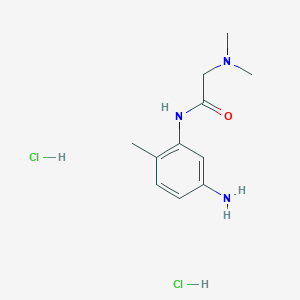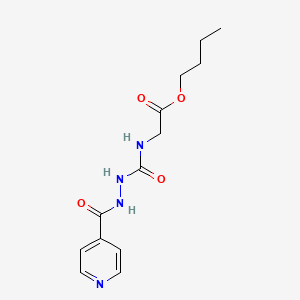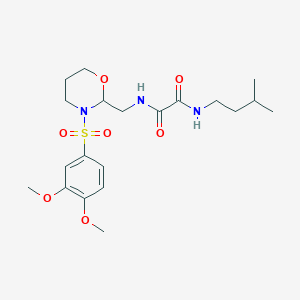![molecular formula C18H15F3N4O3 B2724740 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 2034324-54-2](/img/structure/B2724740.png)
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide is a compound characterized by its intricate molecular structure It features a benzotriazinone core, appended with a trifluoromethoxy-substituted phenyl group and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide involves multi-step reactions starting from commercially available precursors. The key steps typically include the formation of the benzotriazinone core followed by the introduction of the trifluoromethoxy phenyl group and the acetamide functionality. Reaction conditions may involve the use of specific catalysts, controlled temperatures, and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods: For industrial-scale production, the process might be optimized to minimize costs and maximize efficiency. This could involve the use of automated reactors, continuous flow systems, and recycling of solvents and catalysts. The industrial synthesis would also focus on scalability, ensuring that each step is reproducible on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions:
Oxidation: Oxidative modifications could involve the conversion of the benzotriazinone ring into different oxidation states.
Reduction: Reduction reactions might alter the functional groups attached to the core structure.
Substitution: Functional group substitutions on the phenyl ring or the acetamide moiety are possible, potentially altering the compound's properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using appropriate nucleophiles under base catalysis.
Major Products Formed: The products formed depend on the specific reaction conditions and reagents. For instance, oxidation might yield a different oxo-derivative, while substitution could introduce varied functional groups, thereby modifying the compound's properties.
Applications De Recherche Scientifique
This compound's multifaceted structure lends itself to numerous applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules. It might serve as a building block in the development of novel materials.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the manufacture of specialty chemicals, pharmaceuticals, or as a catalyst in specific reactions.
Mécanisme D'action
Mechanism and Molecular Targets: The compound's mechanism of action could involve binding to specific proteins or enzymes, thereby modulating their activity. Its effects might be mediated through interactions with molecular pathways related to its structural features, such as hydrogen bonding or pi-stacking interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds and Uniqueness: Comparing N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide to other similar compounds such as benzotriazinones, phenylacetamides, or trifluoromethoxy phenyl derivatives highlights its unique combination of functional groups that confer specific chemical reactivity and biological activity. Its uniqueness lies in the trifluoromethoxy group's influence on electron density and the benzotriazinone core's potential for diverse modifications.
Some similar compounds include:
Benzotriazin-4-one derivatives
Trifluoromethoxy-substituted phenyl acetamides
Compounds with similar pharmacophores in medicinal chemistry
This detailed exploration showcases the multifaceted nature of this compound, emphasizing its synthetic pathways, reactions, applications, and unique features compared to related compounds.
Propriétés
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O3/c19-18(20,21)28-13-7-5-12(6-8-13)11-16(26)22-9-10-25-17(27)14-3-1-2-4-15(14)23-24-25/h1-8H,9-11H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKCKYIZUNBPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)CC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Bromophenyl)methyl]cyclopropanamine;hydrochloride](/img/structure/B2724660.png)
![5-((3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2724661.png)
![4-[methyl(phenyl)sulfamoyl]-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2724662.png)




![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide](/img/structure/B2724671.png)
![6-[3-(methylsulfanyl)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2724673.png)
![1,1,1-Trifluoro-3-{[2-(2-pyridinyl)ethyl]amino}-2-propanol](/img/structure/B2724674.png)

![(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-1-(3-phenylpropyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2724676.png)

